1-(1H-imidazol-1-yl)acetone

描述

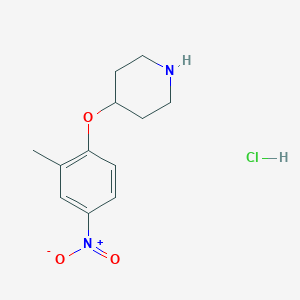

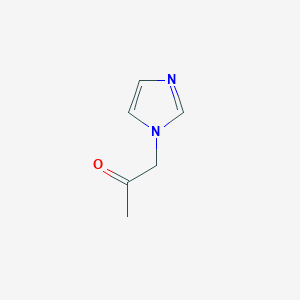

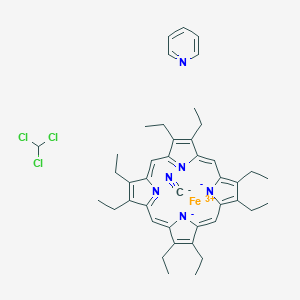

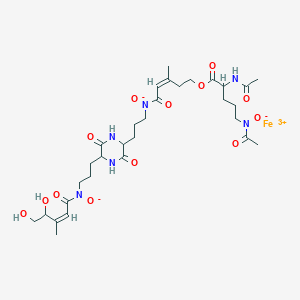

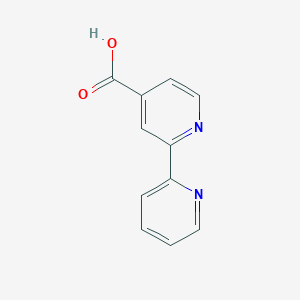

1-(1H-imidazol-1-yl)acetone is an organic compound with the molecular formula C6H8N2O . It is also known as imidazole-1-acetone. The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of 1-(1H-imidazol-1-yl)acetone can be represented by the InChI code: 1S/C6H8N2O.ClH/c1-6(9)4-8-3-2-7-5-8;/h2-3,5H,4H2,1H3;1H . The molecular weight of the compound is 124.141 Da .Physical And Chemical Properties Analysis

1-(1H-imidazol-1-yl)acetone is a solid at room temperature . The compound has a molecular weight of 124.141 Da .科学研究应用

1. Therapeutic Potential of Imidazole Containing Compounds

- Summary of Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .

- Methods of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

2. Synthesis of Imidazoles

- Summary of Application : Imidazoles are key components to functional molecules that are used in a variety of everyday applications .

- Methods of Application : The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles .

- Results or Outcomes : An emphasis has been placed on the bonds constructed during the formation of the imidazole .

3. 1,1’-Carbonyldi(1H-imidazole) Applications

- Summary of Application : 1,1’-Carbonyldi(1H-imidazole) has a wide range of applications including coupling amino acids, in the preparation of beta-keto sulfones, and to convert alcohols and amines to carbamates, esters, and ureas .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained were not detailed in the source .

4. Synthesis of Poly (1-vinyl imidazole)

- Summary of Application : Poly (vinyl imidazole)s, which contain heterocyclic aromatic rings on the polymer side chains, are of increasing interest for a wide variety of applications ranging from catalysis, polymeric ionic liquids to membrane material .

- Methods of Application : The controlled radical polymerization of vinyl imidazoles, including 1-vinyl imidazole (1VIM), 2-vinyl imidazole (2VIM) and 4-vinyl imidazole (4VIM), proved to be extremely challenging in the past decades .

- Results or Outcomes : The synthesis of well-controlled poly (1VIM) is expected to greatly expand the design and utility of vinyl imidazole-based materials and their applications in catalysis, membrane material, heavy metal removal, fuel cells and many other fields .

5. Anti-Candida Activity of Imidazole Compounds

- Summary of Application : Imidazole compounds have been found to have anti-Candida albicans activity .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : Substitution of the aromatic ester functionality of 5a with a group endowed with negative inductive effect and positive mesomeric properties like a methoxy group gave compound 5h, which showed a comparable anti- Candida albicans profile (MIC value = 0.0112 µmol/mL) with that of miconazole (MIC value = 0.0188 µmol/mL) and was about 145-fold more potent than fluconazole (MIC > 1.6325 µmol/mL) .

6. Purification of Histidine Tagged Proteins

- Summary of Application : Imidazole has been used in the purification of histidine tagged proteins .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes obtained were not detailed in the source .

安全和危害

未来方向

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications. Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This suggests that there is potential for future research and development in the synthesis and application of imidazole derivatives like 1-(1H-imidazol-1-yl)acetone.

属性

IUPAC Name |

1-imidazol-1-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-6(9)4-8-3-2-7-5-8/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNGQLCLQRIGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927178 | |

| Record name | 1-(1H-Imidazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-imidazol-1-yl)acetone | |

CAS RN |

131394-02-0 | |

| Record name | 1-(1H-Imidazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)

![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)